

The 2-Phenylpiperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: *2-Phenylpiperidine*

Cat. No.: *B1215205*

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The **2-phenylpiperidine** scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its inherent conformational flexibility and the stereochemical possibilities arising from the chiral center at the 2-position allow for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the biological activities of the **2-phenylpiperidine** scaffold, with a focus on its interactions with key central nervous system (CNS) targets, including opioid receptors, sigma receptors, and the dopamine transporter.

Quantitative Data on Biological Activity

The following tables summarize the *in vitro* biological activities of a selection of **2-phenylpiperidine** derivatives and related compounds.

Table 1: Mu-Opioid Receptor Binding Affinity

Compound	R-Group (Piperidine-N)	Aromatic Moiety (Ar)	Ki (nM)	Reference
Meperidine	Methyl	Phenyl	>100	[1]
Compound 44	-(CH ₂) ₂ -N(p-methoxyphenyl)propionamide	4-Fluorobenzyl (at 4-position)	2.1	[2]

Table 2: Sigma-1 Receptor Binding Affinity

Compound ID	R-Group (Piperidine-N)	Aromatic Moiety (Ar)	σ1 Ki (nM)	D4 Ki (nM)	Selectivity (σ1:D4)	Reference
12a	H	5-Indazole	1.2	860	>700	[3][4]
12c	H	5-(Trifluoromethyl)indazole	0.7	580	829	[3][4]
13a	Methyl	5-Indazole	1.8	276	153	[3][4]
13c	Methyl	5-(Trifluoromethyl)indazole	1.7	201	118	[3][4]
13g	Methyl	Methylphenyl	37	>10,000	>270	[3][4]
Compound 44	-(CH ₂) ₂ -N(p-methoxyphenyl)propionamide	4-Fluorobenzyl (at 4-position)	1.86	-	-	[2]

Table 3: Dopamine Transporter (DAT) Inhibition

Compound	Aromatic Ring Substitution	[³ H]WIN 35,428 Binding IC ₅₀ (nM)	[³ H]Dopamine Uptake IC ₅₀ (nM)	Reference
(+/-)-threo-Methylphenidate	Unsubstituted	120	45	[5]
m-Bromo-TMP	m-Bromo	6	15	[5]
m,p-Dichloro-TMP	m,p-Dichloro	10	1.4	[5]
m-Chloro-TMP	m-Chloro	20	30	[5]
p-Iodo-TMP	p-Iodo	30	50	[5]
MPP+	N-methyl-4-phenylpyridinium	-	1000 (Ki = 400)	[6]

Synthesis of the 2-Phenylpiperidine Scaffold

The synthesis of the **2-phenylpiperidine** core can be achieved through various methods, with a significant focus on controlling the stereochemistry at the C2 position.

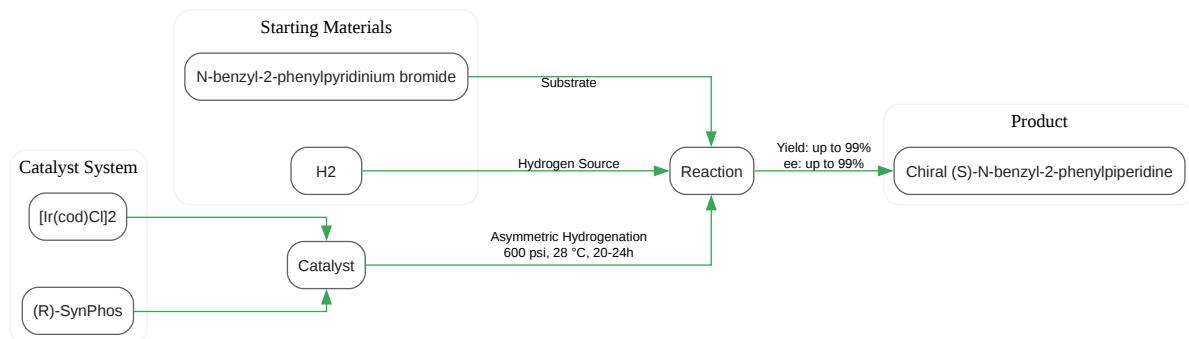
Asymmetric Hydrogenation of Pyridinium Salts

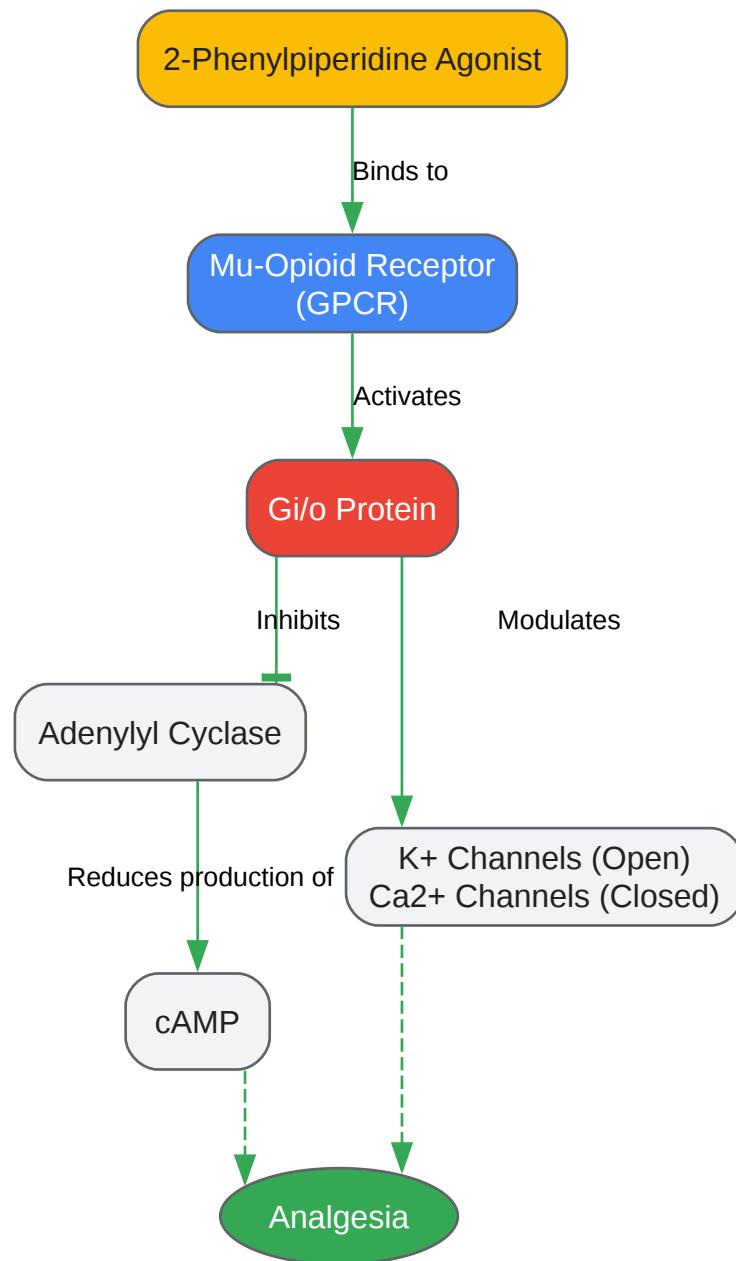
A highly efficient method for producing chiral piperidines is the catalytic asymmetric hydrogenation of the corresponding pyridinium salts.[\[7\]](#)

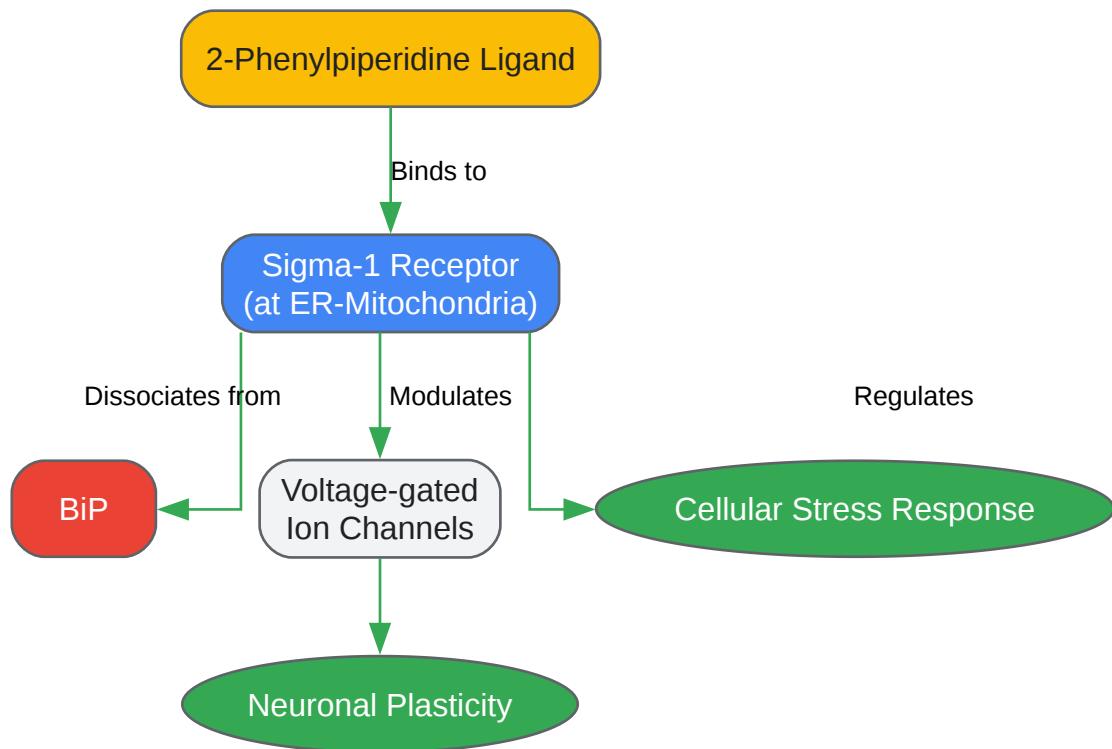
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl-2-phenylpyridinium bromide[\[7\]](#)

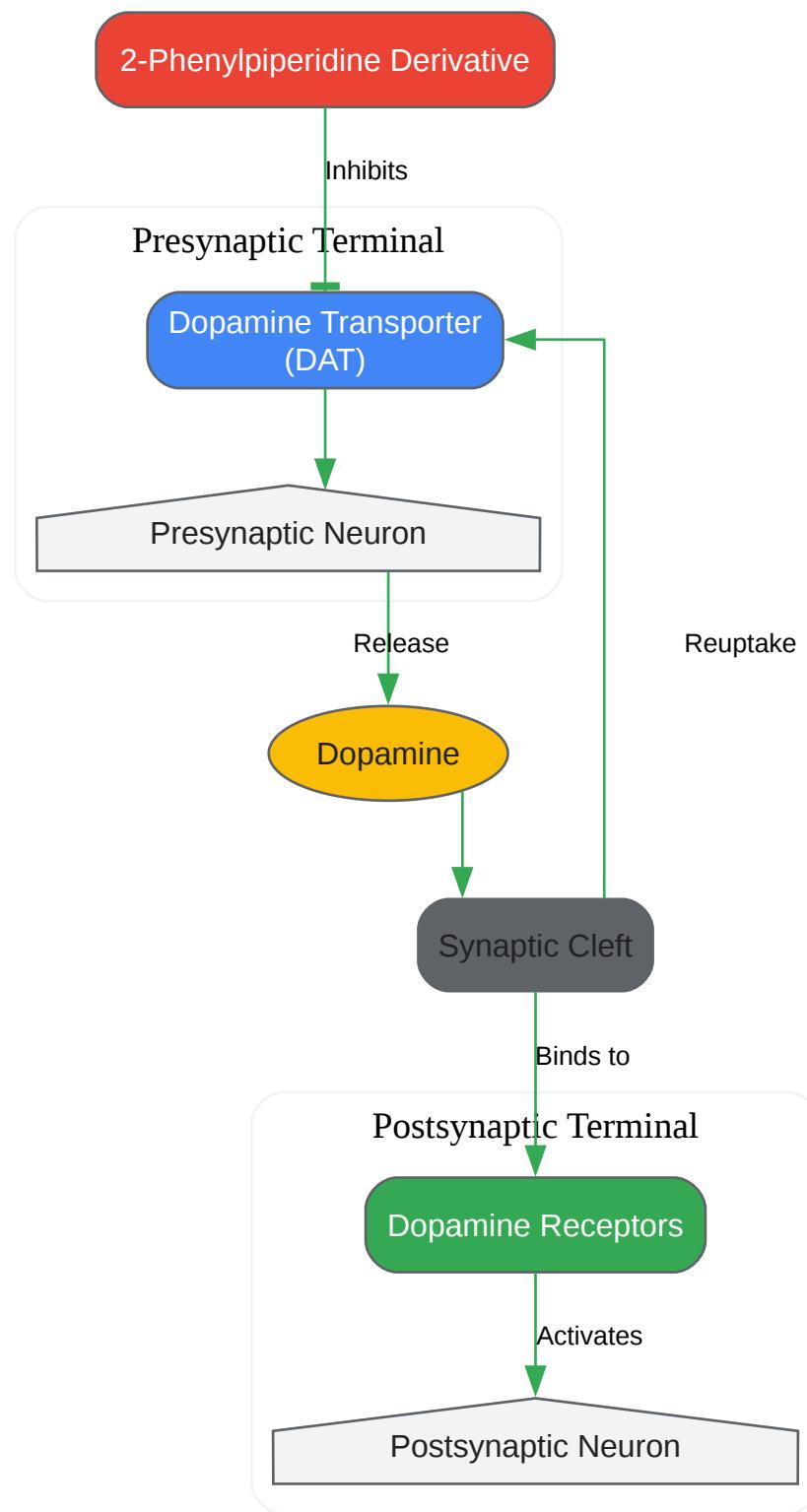
- Catalyst Preparation: In a nitrogen-filled glovebox, a mixture of $[\text{Ir}(\text{cod})\text{Cl}]_2$ (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of anhydrous toluene/dichloromethane (1.0 mL) is stirred at room temperature for 20–30 minutes.
- Hydrogenation: The catalyst solution is transferred via syringe to a stainless steel autoclave containing N-benzyl-2-phenylpyridinium bromide (0.25 mmol).
- The autoclave is sealed, purged with hydrogen gas, and then pressurized to 600 psi of H_2 .

- The reaction mixture is stirred at 28 °C for 20–24 hours.
- Work-up: After carefully releasing the hydrogen pressure, saturated aqueous Na₂CO₃ solution is added, and the mixture is stirred for 15–30 minutes.
- The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂.
- The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The residue is purified by silica gel column chromatography (hexane/EtOAc) to yield the chiral **2-phenylpiperidine** derivative.









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